3'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone
CAS No.: 898777-94-1
Cat. No.: VC2303614
Molecular Formula: C15H10F4O
Molecular Weight: 282.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898777-94-1 |
|---|---|
| Molecular Formula | C15H10F4O |
| Molecular Weight | 282.23 g/mol |
| IUPAC Name | 1-(3-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
| Standard InChI | InChI=1S/C15H10F4O/c16-11-3-1-2-10(8-11)14(20)5-4-9-6-12(17)15(19)13(18)7-9/h1-3,6-8H,4-5H2 |
| Standard InChI Key | KLBQBXGRTWHYOW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
| Canonical SMILES | C1=CC(=CC(=C1)F)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Introduction
Synthesis and Preparation
The synthesis of fluorinated propiophenones typically involves multi-step organic reactions, including fluorination and other halogenation processes. These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
Potential Applications
-
Pharmaceuticals: Compounds with similar structures have shown potential in developing anti-cancer agents or anti-inflammatory drugs due to their unique chemical properties.
-
Materials Science: Fluorinated compounds are also explored for their applications in materials science, benefiting from their stability and reactivity.
Research Findings and Challenges
While specific biological activity data for 3'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone is limited, related compounds have demonstrated significant biological properties. The lack of detailed research on this compound highlights the need for further investigation into its potential applications and biological activity.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume